molecular formula C18H14FN5O2 B12417531 Mif-IN-5

Mif-IN-5

Cat. No.: B12417531
M. Wt: 351.3 g/mol
InChI Key: OMRZIIIHHRUMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mif-IN-5, also known as compound 1d, is a highly effective and reversible competitive inhibitor of macrophage migration inhibitory factor. Macrophage migration inhibitory factor is a multifunctional cytokine involved in various inflammatory and immune responses. This compound exhibits an IC50 of 4.8 micromolar and a Ki value of 3.3 micromolar .

Preparation Methods

The synthesis of Mif-IN-5 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of a triazole ring, which is a key structural component of this compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Mif-IN-5 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Mif-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

Mif-IN-5 exerts its effects by competitively inhibiting the activity of macrophage migration inhibitory factor. It binds to the active site of macrophage migration inhibitory factor, preventing its interaction with its natural substrates. This inhibition disrupts the downstream signaling pathways mediated by macrophage migration inhibitory factor, leading to reduced inflammation and immune responses. The molecular targets involved include the active site of macrophage migration inhibitory factor and associated signaling molecules .

Comparison with Similar Compounds

Mif-IN-5 is unique compared to other macrophage migration inhibitory factor inhibitors due to its high potency and reversible competitive inhibition. Similar compounds include:

This compound stands out due to its specific binding affinity and reversible inhibition, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C18H14FN5O2

Molecular Weight

351.3 g/mol

IUPAC Name

N-[[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]methyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H14FN5O2/c19-14-8-13(5-6-17(14)25)24-10-12(22-23-24)9-20-18(26)16-7-11-3-1-2-4-15(11)21-16/h1-8,10,21,25H,9H2,(H,20,26)

InChI Key

OMRZIIIHHRUMTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC(=C(C=C4)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.